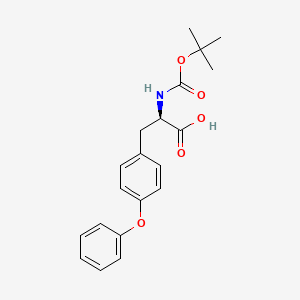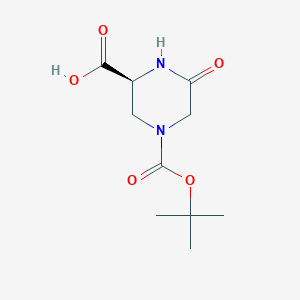
N-Boc-O-Phenyl-D-Tyrosine
Descripción general
Descripción
N-Boc-O-Phenyl-D-Tyrosine is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group on the phenyl ring is protected by a phenyl group. This compound is commonly used in peptide synthesis and as an intermediate in pharmaceutical and chemical research.
Mecanismo De Acción
Mode of Action
The compound is a derivative of D-Tyrosine, which is protected by a Boc group . The Boc group, or tert-butyl carbamate, is a common protecting group used in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions .
Biochemical Pathways
The boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases, which could influence the compound’s bioavailability .
Action Environment
The action, efficacy, and stability of N-Boc-O-Phenyl-D-Tyrosine can be influenced by various environmental factors. For instance, the Boc group can be cleaved under anhydrous acidic conditions . Therefore, the pH of the environment could potentially affect the stability and action of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-O-Phenyl-D-Tyrosine typically involves the protection of the amino and hydroxyl groups of tyrosine. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is protected by reacting with phenyl chloroformate in the presence of a base like pyridine. The reaction conditions usually involve anhydrous solvents and are carried out at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are monitored using techniques like high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-O-Phenyl-D-Tyrosine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amino acid.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Trifluoroacetic acid or hydrochloric acid.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Free amino acid.
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
N-Boc-O-Phenyl-D-Tyrosine is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and in drug discovery.
Industry: In the production of specialty chemicals and as a reagent in various chemical processes .
Comparación Con Compuestos Similares
- N-Boc-O-Benzyl-D-Tyrosine
- N-Boc-D-Tyrosine
- N-Boc-O-Methyl-D-Tyrosine
Comparison: N-Boc-O-Phenyl-D-Tyrosine is unique due to the presence of the phenyl group, which provides additional stability and allows for further functionalization. Compared to N-Boc-O-Benzyl-D-Tyrosine, it offers different reactivity and stability profiles. N-Boc-D-Tyrosine lacks the additional protection on the hydroxyl group, making it less stable in certain reactions. N-Boc-O-Methyl-D-Tyrosine has a methyl group instead of a phenyl group, resulting in different chemical properties and reactivity .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)25-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLQWSYPQAZKEO-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)




![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3093249.png)





